2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide
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Overview
Description
2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C7H14N2O2S It is known for its unique structural features, which include a cyclobutyl ring and an isothiazolidine ring with a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide typically involves the reaction of cyclobutylamine with isothiazolidine-1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Isothiazolidine-1,1-dioxide: Shares the isothiazolidine ring but lacks the cyclobutyl group.
3-Ethylbenzoisothiazole 1,1-dioxide: Contains a benzene ring instead of a cyclobutyl ring.
Uniqueness
2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide is unique due to its combination of a cyclobutyl ring and an isothiazolidine ring with a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPVUYTHZGMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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